

An In-depth Technical Guide to the Chemical and Physical Properties of Fenthion

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Compound of Interest

Compound Name: Fenthion

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Introduction

Fenthion is an organothiophosphate insecticide, avicide, and acaricide belonging to the organophosphate class of chemicals.^{[1][2]} It functions as a contact and stomach insecticide, effective against a wide range of sucking and biting pests, including fruit flies, mosquitoes, leaf hoppers, and animal parasites.^{[1][2][3]} Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^{[1][2][4]} Due to its toxicity, particularly to avian species, its use is restricted in many regions.^{[1][3]} This guide provides a comprehensive overview of the core chemical and physical properties of **Fenthion**, its mechanism of action, and the experimental protocols used to determine these characteristics.

Chemical Identification

The technical grade of **Fenthion** typically appears as a yellow-to-brown oily liquid with a characteristic weak garlic odor, whereas the pure compound is a colorless, almost odorless liquid.^{[1][2][3]}

Identifier	Value
IUPAC Name	O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate[1][5][6]
CAS Number	55-38-9[1][2][3][7]
Molecular Formula	C ₁₀ H ₁₅ O ₃ PS ₂ [1][2][7][8][9]
Molecular Weight	278.33 g/mol [1][2][8][10]
Synonyms & Trade Names	Baytex, Entex, Baycid, Lebaycid, Mercaptophos, Queletox, Tiguvon[1][3][11]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Fenthion**. These parameters are critical for understanding its environmental fate, transport, and toxicokinetics.

Physical Properties

Property	Value	Conditions
Appearance	Colorless liquid (pure); Brown oily liquid (technical)[1][3][11]	Standard
Melting Point	7.0 - 7.5 °C (44.6 - 45.5 °F)[1][2][3]	Standard
Boiling Point	87 °C[1][2][10][11][12]	at 0.01 mmHg
Density	1.250 g/cm ³ [1][2][13]	at 20 °C
Vapor Pressure	3 x 10 ⁻⁵ to 4 x 10 ⁻⁵ mmHg[1][13]	at 20 °C
Octanol/Water Partition Coefficient (log P)	4.091[3]	Standard

Solubility

Solvent	Solubility	Conditions
Water	54 - 56 mg/L (ppm)[1]	at 20 °C
Organic Solvents	Soluble[1][2][3][4]	Methanol, Ethanol, Ether, Acetone, Chlorinated Hydrocarbons

Chemical Stability and Degradation

Fenthion is relatively stable to light and acid but is moderately susceptible to hydrolysis under alkaline conditions.[2] Its persistence in the environment is influenced by several degradation pathways:

- Hydrolysis: The hydrolytic half-life (DT_{50}) of **Fenthion** is highly dependent on pH, with reported values of 223 days at pH 4, and 151 days at both pH 7 and pH 9.[2]
- Photodegradation: In the atmosphere, **Fenthion** reacts rapidly with hydroxyl radicals, with an estimated half-life of about 5 hours.[1] In soil and water, photodegradation is a significant pathway in the presence of sunlight.[1]
- Biodegradation: Microbial activity in soil and water contributes to the degradation of **Fenthion**. [1][12] The half-life in aquatic environments can range from 2.9 to 21.1 days, while in soil it can range from four to six weeks.[1]

Mechanism of Action & Signaling Pathways

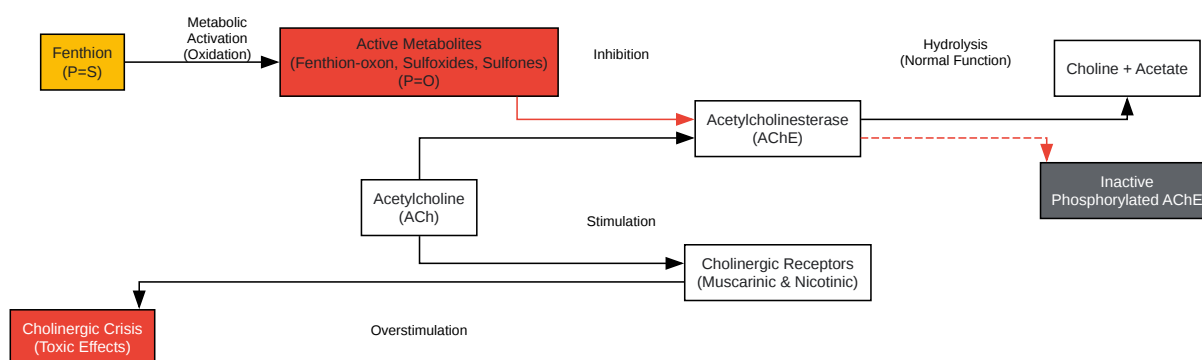
Acetylcholinesterase Inhibition

The primary toxicological mechanism of **Fenthion** is the inhibition of acetylcholinesterase (AChE).[1][10] This process occurs after metabolic activation of **Fenthion** to its oxygen analog, **Fenthion-oxon**, and other oxidized metabolites, which are more potent inhibitors.[9][11][14]

The inhibition pathway is as follows:

- Metabolic Activation: **Fenthion** undergoes oxidative desulfuration ($P=S$ to $P=O$) and oxidation of its methylthio group to sulfoxide and sulfone derivatives.[9][15]

- AChE Binding: The active metabolites, particularly the "oxon" forms, bind to the serine hydroxyl group in the active site of AChE.[4]
- Enzyme Phosphorylation: This binding results in a stable, phosphorylated enzyme that is unable to perform its normal function.[2][4]
- Acetylcholine Accumulation: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in cholinergic synapses.[1][4]
- Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis characterized by symptoms such as tremors, convulsions, respiratory depression, and ultimately, death if untreated.[1][10]

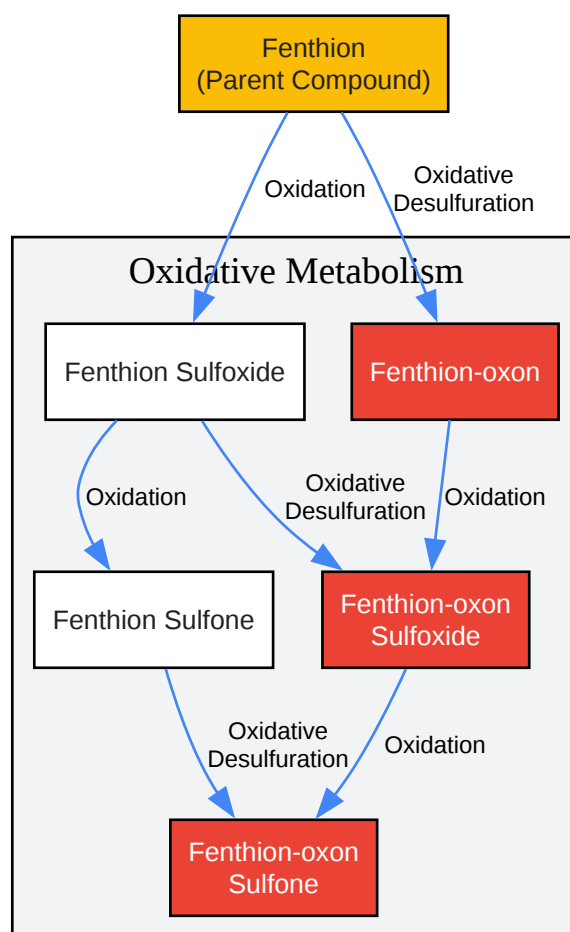


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Diagram 1: Acetylcholinesterase inhibition pathway by **Fenthion**.

Metabolic Bioactivation Pathway

Fenthion itself is a relatively weak AChE inhibitor. It requires bioactivation in the host organism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. The key transformations are the conversion of the phosphorothioate (P=S) to the phosphate (P=O) and the oxidation of the side-chain sulfur to sulfoxide and sulfone. The resulting metabolites are significantly more potent inhibitors of AChE.[9][14][16]



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Diagram 2: Metabolic bioactivation pathway of **Fenthion**.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of physicochemical properties and biological activity. The following sections outline methodologies commonly employed for key **Fenthion**-related experiments.

Determination of Octanol-Water Partition Coefficient (log P) - OECD 107

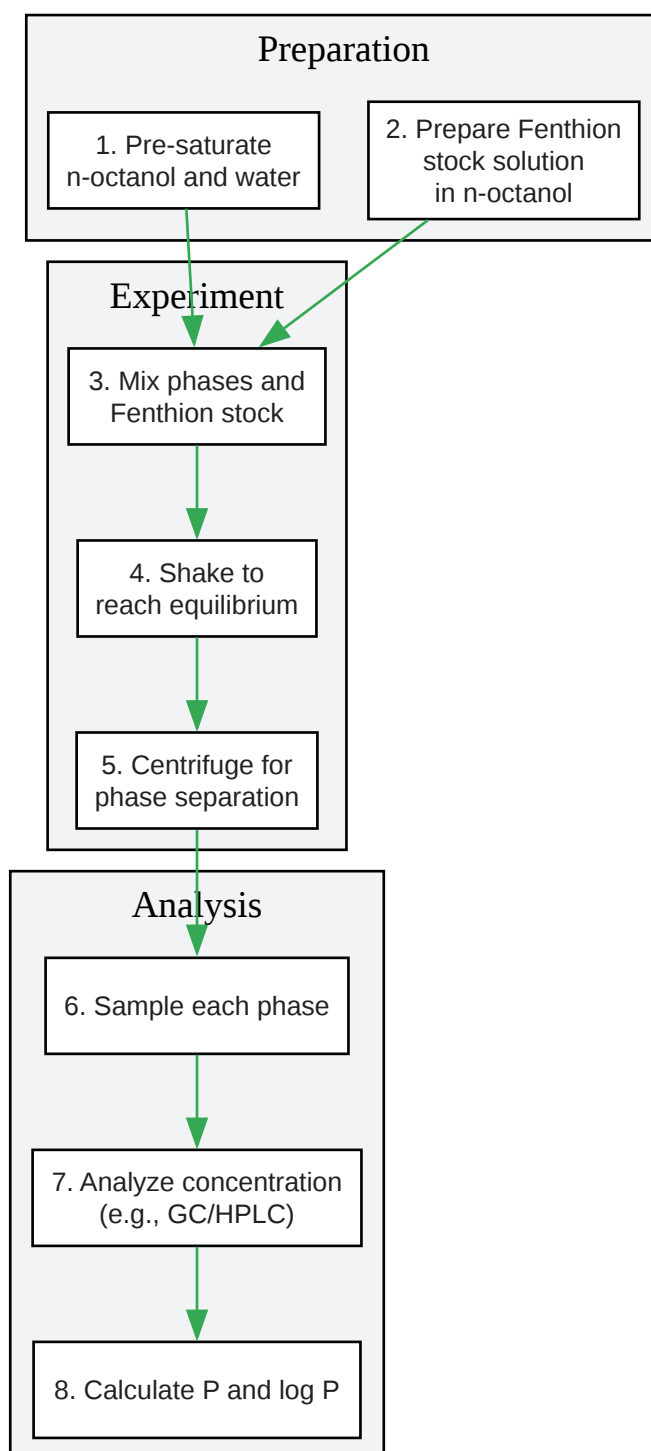
This protocol summarizes the Shake Flask Method, suitable for compounds with a log P value between -2 and 4.^{[17][18]}

Objective: To determine the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.

Methodology:

- Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.
- Test Substance Preparation: Prepare a stock solution of **Fenthion** in n-octanol. The concentration should not exceed 0.01 mol/L.[\[11\]](#)
- Partitioning:
 - In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine a known volume of the water phase and the n-octanol phase. Recommended volume ratios are 1:1, 1:2, or 2:1.
 - Add a small, precise amount of the **Fenthion** stock solution.
 - Seal the vessel and shake vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached. A minimum of 5 minutes is recommended, but longer times may be necessary.
- Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases. This step is critical to prevent the formation of emulsions which can lead to inaccurate results.[\[13\]](#)[\[18\]](#)
- Analysis:
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of **Fenthion** in each phase using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_{octanol}) to the concentration in the aqueous phase (C_{water}). The final result is expressed as its base-10 logarithm ($\log P$).



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Diagram 3: Experimental workflow for Log P determination (OECD 107).

Determination of Water Solubility - OECD 105

This protocol outlines the Flask Method, generally suitable for substances with a water solubility greater than 10^{-2} g/L.[3]

Objective: To determine the saturation mass concentration of **Fenthion** in water at a given temperature.

Methodology:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- Test Preparation:
 - Add an amount of **Fenthion** in excess of its expected solubility to a vessel containing a known volume of pure water (e.g., distilled or deionized).
 - The system is then agitated at a constant temperature (e.g., 20 ± 0.5 °C).[3]
- Equilibration: Agitate the mixture for a sufficient time to reach equilibrium. It is recommended to approach equilibrium from both undersaturation and supersaturation to ensure a true equilibrium is reached. This may take 24 hours or longer.
- Phase Separation: After equilibration, the mixture is left to stand at the test temperature to allow undissolved **Fenthion** to settle. Centrifugation may be required to separate the aqueous phase from any undissolved solid or liquid **Fenthion**.
- Sampling and Analysis:
 - A sample of the clear, aqueous supernatant is carefully taken.
 - The concentration of **Fenthion** in the sample is determined by a suitable analytical method (e.g., HPLC, GC-MS).
- Data Reporting: The water solubility is reported in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.

In-Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the Ellman assay, commonly used to measure AChE activity and its inhibition.[\[19\]](#)

Objective: To determine the concentration of **Fenthion** (or its metabolites) required to inhibit 50% of AChE activity (IC_{50}).

Methodology:

- Reagent Preparation:
 - Enzyme: Prepare a solution of purified AChE (e.g., from human recombinant sources or electric eel) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[\[14\]](#)[\[20\]](#)
 - Substrate: Prepare a solution of acetylthiocholine (ATCh).[\[20\]](#)
 - Chromogen: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[\[20\]](#)
 - Inhibitor: Prepare serial dilutions of the test compound (**Fenthion** or its active metabolites) in a suitable solvent (e.g., DMSO).
- Assay Procedure (96-well plate format):
 - To each well, add the AChE enzyme solution and the inhibitor solution at various concentrations. Include a control with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[\[21\]](#)
 - Initiate the reaction by adding the ATCh and DTNB mixture to all wells.[\[20\]](#)
- Measurement:
 - AChE hydrolyzes ATCh to thiocholine.

- Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
- Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.[19][20]
- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.
 - Determine the percentage of inhibition relative to the control (no inhibitor).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

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